molecular formula C7H14N2O2 B12868890 (R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate CAS No. 708972-38-7

(R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate

Cat. No.: B12868890
CAS No.: 708972-38-7
M. Wt: 158.20 g/mol
InChI Key: XRDNPLZUYPGJLG-SSDOTTSWSA-N
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Description

®-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-proline and methylamine.

    Cyclization: The key step involves the cyclization of ®-proline with methylamine under acidic or basic conditions to form the pyrrolidine ring.

    Esterification: The carboxylic acid group of the resulting compound is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield ®-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

®-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

®-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral auxiliary and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

708972-38-7

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl (2R)-2-(aminomethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-6(10)7(5-8)3-2-4-9-7/h9H,2-5,8H2,1H3/t7-/m1/s1

InChI Key

XRDNPLZUYPGJLG-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCCN1)CN

Canonical SMILES

COC(=O)C1(CCCN1)CN

Origin of Product

United States

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